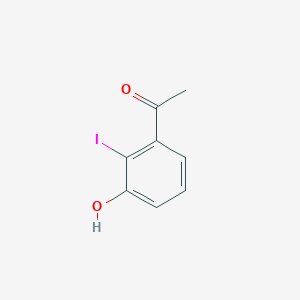
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is a polyunsaturated fatty acid ester with a unique configuration of double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of ethyl (9Z,11E)-13-oxooctadeca-9,11-dienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation . The compound’s hydroxyl group and double bonds are key structural features that enable these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,11E,13Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but without the ester group.
(9Z,11E)-9,11-hexadecadienal: A related compound with a shorter carbon chain and different functional groups.
Uniqueness
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific combination of a hydroxyl group, ester functionality, and double bond configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h9,11,14,17,19,21H,3-8,10,12-13,15-16,18H2,1-2H3/b11-9-,17-14+ |
Clave InChI |
NYYUOWRORFWXBF-QWAPPMFBSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


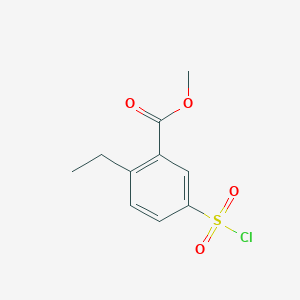


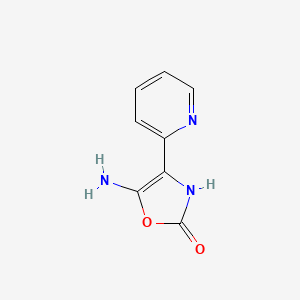
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
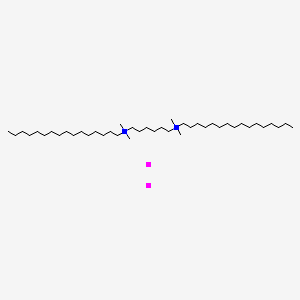

![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
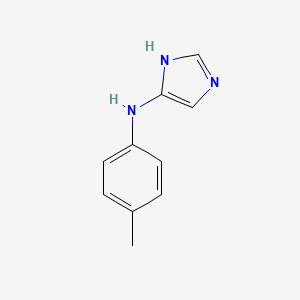
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
